molecular formula C22H28N2O5 B13739106 ACETOPHENONE, 2-(4-(o-METHOXYPHENYL)PIPERAZINYL)-3',4',5'-TRIMETHOXY- CAS No. 16785-20-9

ACETOPHENONE, 2-(4-(o-METHOXYPHENYL)PIPERAZINYL)-3',4',5'-TRIMETHOXY-

Cat. No.: B13739106
CAS No.: 16785-20-9
M. Wt: 400.5 g/mol
InChI Key: QXJRANKEUCALKZ-UHFFFAOYSA-N
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Description

The compound ACETOPHENONE, 2-(4-(o-METHOXYPHENYL)PIPERAZINYL)-3',4',5'-TRIMETHOXY- (CAS: 63990-75-0) is a structurally complex acetophenone derivative characterized by:

  • A piperazinyl group substituted at the 2-position of the acetophenone core.
  • An o-methoxyphenyl moiety attached to the piperazine nitrogen.
  • Three methoxy groups at the 3', 4', and 5' positions of the acetophenone aromatic ring.

Properties

CAS No.

16785-20-9

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C22H28N2O5/c1-26-19-8-6-5-7-17(19)24-11-9-23(10-12-24)15-18(25)16-13-20(27-2)22(29-4)21(14-16)28-3/h5-8,13-14H,9-12,15H2,1-4H3

InChI Key

QXJRANKEUCALKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETOPHENONE, 2-(4-(o-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY- typically involves multi-step organic reactions. One common method includes the reaction of o-methoxyacetophenone with iodine and thiourea to form the intermediate compound, which is then further reacted with piperazine derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes purification steps such as recrystallization, distillation, or chromatography to obtain the compound in its pure form.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Piperazinyl Substitutions

Table 1: Key Structural Differences in Piperazinyl Acetophenone Derivatives
Compound Name Substituents on Piperazine Acetophenone Substitutions CAS Number Key References
Target Compound: 2-(4-(o-METHOXYPHENYL)PIPERAZINYL)-3',4',5'-TRIMETHOXY- o-Methoxyphenyl 3',4',5'-trimethoxy 63990-75-0
m-(2-Hydroxy-3-(4-(m-Methoxyphenyl)piperazinyl)propoxy)acetophenone m-Methoxyphenyl Unspecified hydroxypropoxy chain 63716-00-7
4'-(4-Methyl-1-piperazinyl)acetophenone Methyl None 1007-28-9
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine p-Tolyl 3,4,5-trimethoxybenzoyl 63-99-0

Key Observations :

  • Substituent Position on Piperazine : The target compound’s o-methoxyphenyl group (vs. m-methoxyphenyl in ) may enhance steric effects or receptor binding specificity due to ortho substitution.
  • Methoxy Group Count: The 3',4',5'-trimethoxy pattern on the acetophenone core is shared with 1-(p-tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine , a compound with demonstrated neuroactivity.

Functional Comparison: Antifungal and Pharmacological Activity

Table 2: Activity Trends in Methoxy-Substituted Compounds
Compound Class Methoxy Groups Bioactivity Trend Reference
Non-acetylated geranylphenols 1 → 3 Activity increases with methoxy count
Acetylated geranylphenols 1 → 3 Activity decreases with methoxy count
Piperazinyl acetophenones 3 (trimethoxy) Predicted enhanced receptor binding (e.g., 5-HT)

Key Findings :

  • Piperazinyl derivatives like 1-(p-tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine exhibit neurotoxic effects (ipr-mus LD₅₀: 300 mg/kg) , suggesting that the trimethoxy-piperazinyl scaffold may influence central nervous system activity.

Physicochemical and Toxicological Profiles

Table 3: Toxicity and Stability Data
Compound Toxicity (Route, Species) Stability Notes Reference
Target Compound Not reported Likely stable due to methoxy groups
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine LD₅₀ 300 mg/kg (ipr, mouse) Emits NOx upon decomposition
3',4'-Dihydroxy-2-(hexahydro-1H-azepin-1-yl)acetophenone Not quantified Requires medical consultation on exposure

Insights :

  • The target compound’s lack of reported toxicity contrasts with its trimethoxy-piperazinyl analogue , highlighting the role of substituent positioning (e.g., o-methoxyphenyl vs. p-tolyl) in safety profiles.

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